molecular formula C20H36O4 B1588183 Dioctyl fumarate CAS No. 2997-85-5

Dioctyl fumarate

Cat. No. B1588183
CAS RN: 2997-85-5
M. Wt: 340.5 g/mol
InChI Key: TVWTZAGVNBPXHU-FOCLMDBBSA-N
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Description

Dioctyl fumarate (DOF) is a synthetic, long-chain ester derived from fumaric acid and 2-ethylhexanol. It is a colorless to light-yellow liquid with a faint odor. It is used in a variety of applications, including as a plasticizer in polyvinyl chloride (PVC) and other polymers, as a solvent in paints and coatings, and in the production of lubricants and surfactants. DOF has also been investigated for its potential therapeutic applications, such as for the treatment of certain diseases, including diabetes and cancer.

Scientific Research Applications

Thermoresponsive Scaffolds in Biomedical Applications

Dioctyl fumarate (DOF) has been utilized in the creation of thermoresponsive scaffolds for potential biomedical applications. Research by Bravi Costantino et al. (2021) demonstrates that scaffolds made from dioctyl fumarate-N-isopropylacrylamide copolymers show promising behavior in terms of cell viability and osteoblastic cell differentiation. This suggests a potential for DOF in creating materials that respond to temperature changes and support tissue engineering.

Polymer Modification for Infrastructure

The study of Oberti et al. (2018) highlights the use of dioctyl fumarate in modifying bitumen, a material used in road construction. The copolymers of DOF and styrene were found to enhance the viscosity of bitumen, indicating potential applications in road engineering.

Microbial Engineering for Chemical Production

Chen et al. (2020) explored the use of fumarate in microbial engineering, specifically for producing high-value chemicals like fumarate itself. Their study, found in Biotechnology for Biofuels, demonstrates the potential of engineered microbial pathways in efficiently producing fumarate, which has broad applications in various industries.

Enhancing Flow Properties in Crude Oils

In the field of petroleum engineering, research by Coussirat et al. (2019) suggests that copolymers based on DOF can improve the flow properties of waxy crude oils. This highlights a novel application of dioctyl fumarate in enhancing the efficiency of crude oil transportation and processing.

Inhibiting Pyroptosis in Cellular Studies

Humphries et al. (2020), in their study published in Science, investigated the role of fumarate in inhibiting pyroptosis, a form of cell death. Their findings suggest potential therapeutic applications of fumarate derivatives in treating inflammatory diseases.

Environmental and Health Impact

A study by Wagner et al. (2013) identified dioctyl fumarate in bottled water, raising concerns about its impact on human health. This research emphasizes the importance of monitoring and understanding the environmental presence of chemical compounds like DOF.

properties

IUPAC Name

dioctyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWTZAGVNBPXHU-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062762
Record name Di-n-octyl fumarate
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Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dioctyl fumarate

CAS RN

2997-85-5, 68610-90-2
Record name 1,4-Dioctyl (2E)-2-butenedioate
Source CAS Common Chemistry
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Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
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Record name 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters
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Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-n-octyl fumarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenedioic acid (E)-, di-C8-18-alkyl esters
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Record name Di-n-octyl fumarate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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